4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromobenzylidene group, and a dichlorophenyl group
Properties
IUPAC Name |
4-[(2-bromophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N4S/c16-12-4-2-1-3-9(12)8-19-22-14(20-21-15(22)23)11-6-5-10(17)7-13(11)18/h1-8H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKJJLUHLPKHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-bromobenzaldehyde with 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromobenzylidene and dichlorophenyl groups enhance its binding affinity and specificity . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-bromobenzylidene)amino]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-[(2-bromobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-[(2-bromobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and dichlorophenyl groups enhances its reactivity and potential for diverse applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
